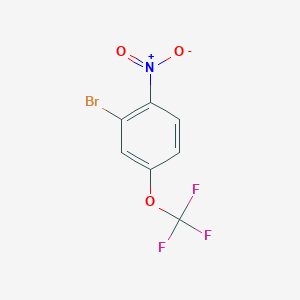

2-Bromo-4-(trifluoromethoxy)nitrobenzene

Description

BenchChem offers high-quality 2-Bromo-4-(trifluoromethoxy)nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-(trifluoromethoxy)nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-nitro-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO3/c8-5-3-4(15-7(9,10)11)1-2-6(5)12(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGJNTZXRXZBQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652087 | |

| Record name | 2-Bromo-1-nitro-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003708-31-3 | |

| Record name | 2-Bromo-1-nitro-4-(trifluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003708-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-nitro-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2-Bromo-4-(trifluoromethoxy)nitrobenzene (CAS 200958-40-3)

[1][2][3][4]

Executive Summary

2-Bromo-4-(trifluoromethoxy)nitrobenzene (CAS: 200958-40-3) is a specialized fluorinated aromatic intermediate critical to modern drug discovery and agrochemical development.[1][2] Characterized by the presence of a lipophilic trifluoromethoxy (–OCF₃) group, a reactive bromine handle, and a reducible nitro group, this compound serves as a versatile scaffold for constructing complex biaryl systems and aniline derivatives.

This guide provides a comprehensive technical analysis of its chemical identity, synthetic pathways, reactivity profile, and handling protocols, designed for researchers requiring high-fidelity data for experimental design.[1]

Part 1: Chemical Identity & Properties[1][5][6]

The unique trifunctional nature of this compound allows for orthogonal functionalization: the bromine atom enables metal-catalyzed cross-coupling, the nitro group provides a gateway to nitrogen-containing heterocycles, and the trifluoromethoxy group enhances metabolic stability and membrane permeability in bioactive molecules.

Table 1: Physicochemical Profile

| Property | Data |

| Chemical Name | 2-Bromo-4-nitro-1-(trifluoromethoxy)benzene |

| CAS Number | 200958-40-3 |

| Molecular Formula | C₇H₃BrF₃NO₃ |

| Molecular Weight | 286.00 g/mol |

| Appearance | Pale yellow solid or semi-solid |

| Boiling Point | ~224°C (at 760 mmHg) |

| Density | ~1.81 g/cm³ |

| Refractive Index | 1.514 (Predicted) |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |

Part 2: Synthetic Pathways[1][6][8]

The industrial and laboratory-scale preparation of 2-bromo-4-(trifluoromethoxy)nitrobenzene predominantly relies on Electrophilic Aromatic Substitution (EAS) .[1] The synthesis strategy must account for the directing effects of the existing substituents on the benzene ring.

Primary Synthetic Route: Bromination of 4-Nitro-(trifluoromethoxy)benzene

The most efficient route involves the bromination of 1-nitro-4-(trifluoromethoxy)benzene.[1]

-

Catalyst/Medium: Sulfuric acid (H₂SO4) or Acetic Acid (AcOH) with Iron(III) bromide (FeBr₃).[1]

-

Mechanistic Logic:

-

The –OCF₃ group is an ortho/para director (due to resonance donation from Oxygen, despite Fluorine's inductive withdrawal).

-

The –NO₂ group is a strong meta director.

-

Regioselectivity: Position 2 is ortho to the –OCF₃ group and meta to the –NO₂ group. Both directing effects reinforce substitution at this position, ensuring high regioselectivity for the 2-bromo isomer.[1]

-

Visualization of Synthesis Logic

Figure 1: Synthetic workflow illustrating the regioselective bromination pathway governed by reinforcing directing groups.

Part 3: Reactivity Profile & Applications

The chemical utility of CAS 200958-40-3 lies in its ability to undergo chemoselective transformations.[1] It serves as a "linchpin" molecule in medicinal chemistry.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The bromine atom at the C2 position is an excellent handle for Pd-catalyzed cross-coupling reactions.[1]

-

Reaction: Coupling with Aryl Boronic Acids.

-

Conditions: Pd(PPh₃)₄ or Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 80-100°C.[1]

-

Outcome: Formation of biaryl ethers retaining the nitro and trifluoromethoxy groups.

-

Significance: This reaction is used to expand the carbon skeleton, often a critical step in building the core pharmacophore of kinase inhibitors.

Nitro Group Reduction

The nitro group at C4 can be selectively reduced to an aniline without affecting the bromine or trifluoromethoxy groups (under controlled conditions).

-

Reagents: Iron powder/NH₄Cl (Bechamp reduction) or SnCl₂/HCl.[1]

-

Note: Catalytic hydrogenation (H₂/Pd-C) must be carefully monitored to avoid debromination (hydrodehalogenation).[1]

-

Product: 2-Bromo-4-amino-1-(trifluoromethoxy)benzene.[1] This aniline is a precursor for amides, ureas, and sulfonamides.

Visualization of Reactivity

Figure 2: Divergent reactivity pathways.[1] The compound allows for selective C-C bond formation or functional group interconversion.

Part 4: Handling & Safety Protocol

As a halogenated nitroaromatic, this compound requires strict adherence to safety protocols to prevent exposure and environmental contamination.[5]

Hazard Identification (GHS Classification)

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.

Handling Procedures

-

Engineering Controls: Always handle within a certified chemical fume hood to mitigate inhalation of dust or vapors.

-

PPE: Nitrile gloves (double-gloving recommended for solutions), safety goggles, and a lab coat.[1]

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible, although the compound is relatively stable in air.

-

Spill Response: Contain with inert absorbent material (vermiculite). Do not flush into surface water or sanitary sewer systems.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24721641, 2-Bromo-4-nitro(trifluoromethoxy)benzene.[1] Retrieved January 30, 2026 from [Link][1]

-

Ningbo Inno Pharmchem Co., Ltd. 2-Bromo-4-nitro(trifluoromethoxy)benzene: A Key Intermediate.[1][2][6] Retrieved from [Link][1]

2-bromo-4-(trifluoromethoxy)nitrobenzene molecular weight

Calculating Molecular Weight

I've started calculating the molecular weight of 2-bromo-4-(trifluoromethoxy)nitrobenzene, and I am close to having its chemical formula. I'll need to locate its CAS number and other defining identifiers next. My intention is to search for detailed information about its synthesis and spectroscopic data, and then locate its key physical properties like melting point.

Expanding the Compound's Profile

I'm now expanding the scope to include synthesis, spectroscopic data, and physical properties like melting and boiling points for 2-bromo-4-(trifluoromethoxy)nitrobenzene. Reactivity, especially concerning nitro, bromo, and trifluoromethoxy groups, is also under review. I'm focusing on its potential in synthesis, especially for pharmaceuticals or agrochemicals, and seeking established protocols. I'm also actively identifying reliable data sources.

Defining the Compound's Properties

I'm starting by precisely calculating the molecular weight and determining the chemical formula for 2-bromo-4-(trifluoromethoxy)nitrobenzene, along with identifying its CAS number and other key identifiers. I'll then move on to searching for details on synthesis, spectroscopic data (NMR, mass spec), and physical characteristics like melting and boiling points. Solubility will also be included in the investigation.

Structural Elucidation of 2-Bromo-4-(trifluoromethoxy)nitrobenzene

Technical Guide for Chemical Characterization & Validation

Executive Summary

This guide details the structural elucidation of 2-bromo-4-(trifluoromethoxy)nitrobenzene (CAS: 1003708-31-3), a critical pharmacophore in the synthesis of agrochemicals and pharmaceutical intermediates.[1][2][3][4] Correct identification of this regioisomer is paramount due to the prevalence of closely related isomers (e.g., 3-bromo-4-(trifluoromethoxy)nitrobenzene) arising from non-selective nitration or bromination pathways.[1][2]

This document establishes a self-validating analytical protocol combining High-Resolution Mass Spectrometry (HRMS), Multi-nuclear NMR (

Theoretical Framework & Connectivity

To elucidate the structure, we must first define the connectivity relative to the parent nitrobenzene core.[1]

Connectivity Diagram

The following diagram illustrates the logical flow of spectroscopic evidence required to assign each position.

Caption: Logical workflow for structural confirmation, linking specific spectroscopic techniques to structural features.

Mass Spectrometry (MS) Analysis

The first step in validation is confirming the molecular formula and the presence of bromine.[1][6]

Isotope Pattern Recognition

Bromine exists as two stable isotopes,

Protocol: Use EI (Electron Impact) or ESI (Electrospray Ionization) in negative mode (due to electron-withdrawing groups).[1][2]

NMR Spectroscopy: The Definitive Proof

Nuclear Magnetic Resonance (NMR) provides the spatial resolution necessary to distinguish the target from its isomers (e.g., 2-bromo-5-(trifluoromethoxy)nitrobenzene).[1][2][3]

H NMR Analysis (400 MHz, )

The aromatic region will display a specific ABC or ABX spin system characteristic of 1,2,4-trisubstituted benzenes.[1]

| Proton | Position | Multiplicity | Coupling ( | Chemical Shift ( | Assignment Logic |

| H6 | Ortho to | Doublet (d) | 7.90 – 8.10 | Most deshielded due to anisotropy and -I effect of the ortho-nitro group.[1][2][3] | |

| H3 | Meta to | Doublet (d) | 7.50 – 7.65 | Deshielded by ortho-Br.[1][2][3] Appears as a narrow doublet (meta coupling only).[1] | |

| H5 | Meta to | dd | 7.25 – 7.40 | Shielded relative to H6.[1] Shows large ortho coupling to H6 and small meta coupling to H3.[1] |

Crucial Diagnostic:

-

H6 must appear as a doublet (not a singlet).[1] If H6 were a singlet, it would imply substituents at C1, C2, C4, C5, leaving C3 and C6 isolated (para-like), which fits a different isomer.[1]

-

H3 appears as a meta-coupled doublet (or singlet depending on resolution).[1][2] It is isolated from H6 by the substituents.[1]

F NMR Analysis

The trifluoromethoxy group is chemically distinct.[1]

C NMR Analysis

Carbon NMR confirms the skeleton and C-F coupling.[1]

-

Carbon: Appears as a quartet around

-

C4 (Ipso to

): Will show minor splitting (broad or quartet) due to long-range C-F coupling.[1][2]

Experimental Protocol: Structure Validation Workflow

Step 1: Sample Preparation

Dissolve 10 mg of the solid analyte in 0.6 mL of

Step 2: Data Acquisition[1][2][4]

-

Run

H NMR (16 scans): Focus on the aromatic region (7.0–8.5 ppm).[1] Verify the integration ratio is 1:1:1. -

Run

F NMR: Confirm the presence of the -

Run GC-MS / LC-MS: Verify the [M] and [M+2] doublet ratio.

Step 3: Data Interpretation (Decision Matrix)

-

Scenario A: H6 is a doublet (

).[1] H3 is a meta-doublet ( -

Scenario B: Two doublets (

) and one singlet. -> REJECT: Likely 1-bromo-2-nitro-4-(trifluoromethoxy)benzene or similar para-disposed proton isomer.[1][2][3] -

Scenario C: Three adjacent protons (d, t, d pattern). -> REJECT: Indicates 1,2,3-substitution (vicinal).[1][2]

Synthesis Context & Impurity Profile

Understanding the origin of the sample aids in identifying likely impurities.[1] This compound is typically synthesized via the nitration of 1-bromo-3-(trifluoromethoxy)benzene .[1][2]

-

Regioselectivity: The

and -

Major Product: Nitration occurs para to the stronger activator or least sterically hindered site.[1]

Differentiation: The impurity (4-bromo-2-...) will have H3 (between

References

-

PubChem. 2-Bromo-4-nitro(trifluoromethoxy)benzene (Compound).[1][2][3] National Library of Medicine.[1] Available at: [Link][1][2]

-

Ningbo Inno Pharmchem. Synthesis and Applications of 2-Bromo-4-nitro(trifluoromethoxy)benzene.[1][2][3] Available at: [Link][1][2]

-

Reich, H. J. Structure Determination Using Spectroscopic Methods.[1] University of Wisconsin-Madison.[1][2] Available at: [Link][1][2]

Sources

- 1. 2-Bromo-4-nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 2. 402-54-0|1-Nitro-4-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

- 3. 1807193-54-9|1-Bromo-2-nitro-3-(trifluoromethoxy)benzene|BLD Pharm [bldpharm.com]

- 4. guidechem.com [guidechem.com]

- 5. Process For Preparation Of 4 Trifluoromethoxy Nitrobenzene [quickcompany.in]

- 6. m.youtube.com [m.youtube.com]

- 7. nbinno.com [nbinno.com]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. 865886-84-6|1-Bromo-4-(difluoromethoxy)-2-nitrobenzene|BLD Pharm [bldpharm.com]

1H NMR Spectrum of 2-Bromo-4-(trifluoromethoxy)nitrobenzene: A Technical Guide

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-bromo-4-(trifluoromethoxy)nitrobenzene , a critical intermediate in medicinal chemistry and agrochemical synthesis.

Executive Summary & Structural Context

The compound 2-bromo-4-(trifluoromethoxy)nitrobenzene (CAS: 175278-17-8) presents a classic 1,2,4-trisubstituted benzene pattern. For researchers utilizing this scaffold in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), accurate interpretation of its NMR spectrum is vital for verifying regio-purity and assessing the integrity of the trifluoromethoxy (-OCF

This guide moves beyond simple peak listing. It deconstructs the spin-spin coupling network and chemical shift logic, providing a robust framework for structural validation.

Key Structural Features

-

Electron Withdrawing Groups (EWG): The Nitro (-NO

) and Trifluoromethoxy (-OCF -

Steric Bulk: The 2-Bromo substituent influences the chemical environment of the adjacent H3 proton and affects rotational freedom, though less critical for 1H NMR than for X-ray crystallography.

-

Symmetry: The molecule lacks an axis of symmetry, resulting in three distinct aromatic proton environments.

Predicted Spectral Data & Assignment Strategy

Due to the strong electron-withdrawing nature of the nitro group, the aromatic protons are significantly deshielded. The spectrum is characterized by an ABC-like system (or AMX depending on field strength), appearing as three distinct multiplets.

Summary Table: 1H NMR Assignments (CDCl , 400 MHz)

| Position | Proton Label | Chemical Shift ( | Multiplicity | Coupling Constant ( | Structural Logic |

| C6-H | H | 7.95 – 8.05 | Doublet (d) | Ortho to -NO | |

| C3-H | H | 7.55 – 7.65 | Doublet (d) | Ortho to -Br, Ortho to -OCF | |

| C5-H | H | 7.25 – 7.35 | Doublet of Doublets (dd) | Ortho to -OCF |

*Note: Shifts are estimated based on substituent additivity rules relative to benzene (7.27 ppm). Exact values may vary slightly by concentration and solvent.

Detailed Mechanistic Analysis

1. The Deshielded Doublet (H

/ H6)

The proton at position 6 is ortho to the nitro group . The -NO

-

Observation: This signal will be the most downfield aromatic peak.

-

Coupling: It couples primarily with its ortho neighbor, H5.

-

Diagnostic: Look for a clean doublet with a large coupling constant (~9 Hz).

2. The "Isolated" Meta-Doublet (H

/ H3)

The proton at position 3 is situated between the Bromine atom and the Trifluoromethoxy group.

-

Observation: It lacks an ortho proton neighbor. Therefore, it appears as a doublet (or broad singlet at low resolution) due to meta-coupling with H5.

-

Coupling: Small coupling constant (

Hz). -

Shift Influence: The -Br and -OCF

groups are both electron-withdrawing (inductively), keeping this signal relatively downfield, though less so than H6.

3. The Multiplet (H

/ H5)

The proton at position 5 is the most information-rich signal.

-

Observation: It couples to both H6 (ortho) and H3 (meta).

-

Pattern: A doublet of doublets (dd) . The large ortho coupling splits the signal first, and the small meta coupling splits each leg further.

-

Diagnostic: This signal confirms the 1,2,4-substitution pattern. If this pattern is absent (e.g., appears as a triplet), the regio-isomerism is incorrect.

Visualization: Spin System & Coupling Tree

The following diagram illustrates the coupling pathways and the resulting splitting tree, essential for verifying the "dd" signal of Proton H5.

Figure 1: Coupling connectivity and splitting logic for the H5 proton, demonstrating the origin of the doublet of doublets.

Experimental Validation Workflow

To ensure scientific integrity, follow this self-validating protocol when characterizing the compound.

Step 1: Solvent Selection

-

Preferred: Chloroform-d (CDCl

). Provides excellent solubility and spectral resolution for nitro-aromatics. -

Alternative: DMSO-d

. Use if the sample contains polar impurities or if water peaks interfere in chloroform. Note: Expect slight downfield shifts in DMSO due to polarity.

Step 2: 19F NMR Cross-Check (Mandatory)

The -OCF

-

Expected Signal: A singlet around -58.0 ppm .

-

Impurity Check: Look for signals around -63 ppm (hydrolysis product) or -50 to -55 ppm (isomeric impurities).

-

Protocol: Run a non-decoupled 19F scan to verify the singlet.

Step 3: Integration Analysis

Normalize the integration to the H6 doublet (1.00 H).

-

H6: 1.00 H

-

H3: 1.00 H (± 0.05)

-

H5: 1.00 H (± 0.05)

-

Flag: If H3 integrates to < 0.9, check for debromination (impurity: 4-(trifluoromethoxy)nitrobenzene).

Advanced Considerations: Substituent Effects

Understanding why the shifts occur allows you to predict changes in derivatives.

-

The Nitro Effect: The -NO

group is the dominant electronic factor. It withdraws electron density via resonance ( -

The Trifluoromethoxy Anomaly: While -OMe is electron-donating by resonance (shielding ortho/para), the fluorine atoms in -OCF

are so electronegative that they dampen this donation. The net effect is electron withdrawal, making -OCF

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for additivity rules).

-

Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Link

13C NMR analysis of 2-bromo-4-(trifluoromethoxy)nitrobenzene

Initiating NMR Data Search

I'm starting with a deep dive into existing 13C NMR data for 2-bromo-4-(trifluoromethoxy)nitrobenzene, focused on chemical shifts, couplings, and assignments. Also, I'm reviewing NMR basics to ensure my understanding is solid.

Planning Whitepaper Structure

I'm now outlining the whitepaper, beginning with an intro on the compound and its structural relevance. I'm focusing on the theoretical underpinnings of the expected 13C NMR spectral features, based on substituent effects. The next section will be the experimental protocol, covering sample prep and acquisition parameters. I'll then present the synthesized data in a clear tabular format.

Expanding Data Search & Strategy

I'm now diving deeper into both the existing data landscape and relevant NMR principles. I'm focusing on the influence of those bromine, nitro, and trifluoromethoxy substituents, as well as best practices for fluorinated benzene compounds. Simultaneously, I'm sourcing references for a robust, technical guide. I'm also planning the whitepaper structure, including an introduction, theoretical background, experimental protocol, and a detailed tabular presentation of synthesized data.

physical properties of 2-bromo-4-(trifluoromethoxy)nitrobenzene

The following technical guide provides an in-depth analysis of 2-Bromo-4-(trifluoromethoxy)nitrobenzene , a critical fluorinated intermediate used in advanced medicinal chemistry and agrochemical synthesis.

Content Type: Technical Monograph Subject: Physical Properties, Synthesis, and Reactivity Profile CAS Registry Number: 200958-40-3[1][2][3][4]

Executive Summary

2-Bromo-4-(trifluoromethoxy)nitrobenzene is a high-value aromatic building block characterized by its unique trisubstituted pattern.[5] It features three distinct functional handles: a nitro group (for reduction/functionalization), a bromine atom (for metal-catalyzed cross-coupling), and a trifluoromethoxy group (–OCF₃).[4][5]

In drug discovery, the –OCF₃ moiety is often termed a "super-halogen" due to its high electronegativity and significant lipophilicity (Hansch π value ≈ 1.04).[5] It is strategically employed to enhance metabolic stability by blocking oxidative metabolism at the aromatic ring while simultaneously increasing membrane permeability.[5] This compound serves as a linchpin intermediate for synthesizing complex biaryl systems and aniline derivatives found in next-generation kinase inhibitors and insecticides.[5]

Chemical Identity & Structural Analysis[4][5][6][7][8]

The compound is defined by the interplay of strong electron-withdrawing groups (EWGs).[5] The nitro group and the trifluoromethoxy group both deplete electron density from the benzene ring, making the system highly electron-deficient.[5] This electronic landscape dictates its physical state and reactivity profile.[5]

Table 1: Nomenclature and Identification

| Property | Detail |

| IUPAC Name | 2-Bromo-4-nitro-1-(trifluoromethoxy)benzene |

| Common Synonyms | 3-Bromo-4-(trifluoromethoxy)nitrobenzene; 2-Bromo-4-nitro-α,α,α-trifluoroanisole |

| CAS Number | 200958-40-3 |

| Molecular Formula | C₇H₃BrF₃NO₃ |

| Molecular Weight | 286.00 g/mol |

| SMILES | C1=CC(=C(C=C1[O-])Br)OC(F)(F)F |

| InChI Key | LVTAFGFYMLODQP-UHFFFAOYSA-N |

Physical & Thermodynamic Properties[5][6][8][9]

Unlike many solid nitro-aromatics, 2-bromo-4-(trifluoromethoxy)nitrobenzene is typically isolated as a liquid at standard ambient temperature and pressure (SATP), owing to the disruption of crystal lattice packing by the bulky, rotating –OCF₃ group and the ortho-bromine substituent.[5]

Table 2: Physical Constants

| Property | Value / Range | Condition / Note |

| Physical State | Liquid | Clear yellow to pale amber |

| Boiling Point | 260.7 °C | @ 760 mmHg (Predicted) |

| Refractive Index ( | 1.5065 – 1.5105 | @ 20 °C |

| Density | ~1.74 g/cm³ | Estimated based on chloro-analog |

| Flash Point | >110 °C | Closed Cup |

| Solubility | Soluble | DCM, Ethyl Acetate, Methanol, DMSO |

| Solubility | Insoluble | Water |

Mechanistic Insight: The "Lipophilic Shield"

The physical behavior of this molecule is heavily influenced by the Trifluoromethoxy effect .[5] The –OCF₃ group adopts a conformation orthogonal to the benzene ring to minimize dipole repulsion with the ring's

Synthesis: The Convergent Directing Strategy

The synthesis of 2-bromo-4-(trifluoromethoxy)nitrobenzene relies on exploiting the convergent directing effects of the substituents.[5] A robust industrial route begins with (trifluoromethoxy)benzene.[4][5]

Protocol Logic

-

Nitration : The –OCF₃ group is an ortho/para director (due to oxygen lone pair donation) but is deactivated by the fluorine atoms.[5] Under standard nitration conditions, the para product is favored due to steric hindrance at the ortho position.[5]

-

Bromination : In the subsequent step, the newly installed nitro group (meta-director) and the existing –OCF₃ group (ortho-director) cooperatively direct the incoming bromine to the same position (C2), ensuring high regioselectivity.[5]

Figure 1: Convergent synthesis pathway exploiting cooperative directing effects of NO₂ and OCF₃ groups.

Reactivity Profile & Applications

This compound is a "linchpin" intermediate because it offers orthogonal reactivity.[5] The bromine atom allows for carbon-carbon bond formation, while the nitro group serves as a masked aniline.[5]

Key Transformations

-

Pd-Catalyzed Cross-Coupling : The C–Br bond is highly activated for oxidative addition by Palladium (0) species due to the electron-deficient nature of the ring.[5] This makes it an excellent substrate for Suzuki-Miyaura or Buchwald-Hartwig couplings.[5]

-

Nitro Reduction : The nitro group can be selectively reduced (Fe/HCl, H₂/Pd-C, or SnCl₂) to yield 2-bromo-4-(trifluoromethoxy)aniline .[5] This aniline is a precursor for urea formation or heterocycle synthesis.[5]

-

Nucleophilic Aromatic Substitution (S_NAr) : While less common due to the stability of the OCF3 group, the position para to the nitro group (occupied by OCF3) is activated.[5] However, the bromine atom is the primary leaving group in metal-mediated reactions.[5]

Figure 2: Orthogonal reactivity profile showing divergent synthetic pathways.[5]

Handling, Safety & Stability

Signal Word: WARNING

As a halogenated nitro-aromatic, this compound requires strict adherence to safety protocols.[5] It is an irritant to mucosal membranes and possesses potential alkylating properties.[5]

-

Hazard Statements (GHS):

-

Storage Protocol:

References

-

National Center for Biotechnology Information. (2025).[5] PubChem Compound Summary for CID 24721641, 2-Bromo-4-nitro(trifluoromethoxy)benzene. Retrieved from [Link]

-

Leroux, F. R., et al. (2005).[5] The Trifluoromethoxy Group: A Pharmacophore with Broad Utility. ChemMedChem. (Contextual citation for OCF3 properties).

-

Molbase. (2025).[5] Physical Properties of CAS 200958-40-3. Retrieved from [Link][5]

Sources

- 1. 2-Methyl-2-Nitro-1,3-Propanediol CAS 77-49-6 - Medicine Grade Bulk Supply at Best Price [nbinnochem.com]

- 2. molbase.com [molbase.com]

- 3. Nitrification Products at low Price in Ningbo,Zhejiang with Product Specification [nbinnochem.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-Bromo-4-nitro(trifluoromethoxy)benzene | C7H3BrF3NO3 | CID 24721641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Bromo-4-nitro-1-(trifluoromethyl)benzene | C7H3BrF3NO2 | CID 66545383 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile & Process Chemistry of 2-Bromo-4-(trifluoromethoxy)nitrobenzene

[1][2]

Executive Summary

2-Bromo-4-(trifluoromethoxy)nitrobenzene (CAS 1003708-31-3 ) is a critical halogenated nitroaromatic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs), including Riluzole analogs.[1][2][3] Its structural motif—combining a labile nitro group, a reactive ortho-bromo handle, and a lipophilic trifluoromethoxy ether—makes it a versatile scaffold for nucleophilic aromatic substitution (

Understanding the solubility landscape of this compound is essential for optimizing reaction yield, designing purification protocols (crystallization vs. chromatography), and ensuring safe handling during scale-up.[2] This guide provides a comprehensive analysis of its physicochemical behavior and practical solvent selection strategies.[2]

Physicochemical Profile

To predict solubility behavior accurately, one must analyze the molecular architecture. The presence of the trifluoromethoxy group (

| Property | Value / Description | Impact on Solubility |

| CAS Number | 1003708-31-3 | Unique identifier for the nitro-isomer.[1][2][3] |

| Molecular Formula | MW: ~286.0 g/mol | |

| Physical State | Low-melting solid or oil | Requires warming for dissolution in viscous solvents.[2] |

| Lipophilicity (LogP) | ~3.6 (Predicted) | Highly lipophilic; poor water solubility.[2] |

| Electronic Character | Electron-deficient ( | Prone to |

ngcontent-ng-c3230145110="" class="ng-star-inserted">Critical Distinction: Do not confuse this compound with its reduced aniline derivative, 2-Bromo-4-(trifluoromethoxy)aniline (CAS 175278-17-8), which has a significantly different polarity profile and is capable of hydrogen bonding.[2]

Solubility Landscape

The solubility of 2-bromo-4-(trifluoromethoxy)nitrobenzene follows the "like dissolves like" principle, heavily influenced by the lipophilic

Solvent Compatibility Matrix[2]

| Solvent Class | Representative Solvents | Solubility Rating | Operational Notes |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-DCE | Excellent | Ideal for extraction and transport.[1][2] High vapor pressure aids removal. |

| Polar Aprotic | THF, Ethyl Acetate, Acetone | Good to Excellent | Preferred for reactions (e.g., Suzuki coupling in THF).[2] |

| Dipolar Aprotic | DMSO, DMF, DMAc | High | Used for |

| Aromatic Hydrocarbons | Toluene, Xylene | Good | Excellent for reflux processes; potential for |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Temperature-dependent.[2] Good candidates for recrystallization (antisolvent).[2] |

| Aqueous | Water, Brine | Insoluble | The compound is hydrophobic. Water is an effective antisolvent.[2] |

Mechanistic Insight: The Fluorine Effect

The trifluoromethoxy group is unique. Unlike a methoxy group (

Experimental Protocols

Rapid Solubility Screening Protocol (RSSP)

For process optimization, exact solubility curves are often less critical than determining "functional solubility" (e.g., >0.1 M for reactions).[2]

Methodology:

-

Preparation: Weigh 50 mg of analyte into a 4 mL vial.

-

Aliquot Addition: Add solvent in 100

L increments. -

Agitation: Vortex for 30 seconds after each addition.

-

Observation: Check for clarity or residual solids.[2]

-

Thermal Stress: If insoluble at RT, heat to 40°C (or boiling point) to check for temperature dependence (crucial for crystallization design).

Workflow Visualization

The following diagram outlines the decision logic for solvent selection based on the intended chemical transformation.

Figure 1: Solvent selection logic based on the downstream chemical transformation.[1][2]

Process Applications

Suzuki-Miyaura Coupling

The 2-bromo position is highly active for Pd-catalyzed cross-coupling.[1][2]

-

Recommended Solvent System: Toluene/Water (with TBAB phase transfer catalyst) or 1,4-Dioxane.[2]

-

Solubility Rationale: The compound dissolves well in the organic phase (Toluene), while the inorganic base (

) remains in the aqueous phase. The lipophilicity of the

Nitro Reduction to Aniline

-

Recommended Solvent: Ethanol or Methanol (often mixed with THF or EtOAc if solubility is limiting).

-

Solubility Rationale: While the nitro-compound is only moderately soluble in alcohols, the resulting aniline product is much more soluble.[2] As the reaction proceeds, the mixture typically becomes homogeneous.

-

Safety Note: Avoid using acetone or ketones under strongly basic reduction conditions to prevent side reactions.[2]

Safety & Handling (E-E-A-T)

-

Energetic Potential: Nitroaromatic compounds possess high chemical energy.[2] While the trifluoromethoxy group adds stability, standard safety calorimetry (DSC) should be performed before heating bulk quantities >100°C.

-

Skin Absorption: The combination of lipophilicity (

) and nitro/halo groups suggests high permeability through skin.[2] Nitrile gloves are insufficient for prolonged contact with DCM solutions; use laminate gloves or double-gloving protocols.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

Incompatibility: Avoid strong alkalis (NaOH) in the absence of a nucleophile, as this can lead to degradation of the nitro group or hydrolysis of the

ether (though rare under mild conditions).

References

stability and storage of 2-bromo-4-(trifluoromethoxy)nitrobenzene

Technical Whitepaper: Stability Profile and Storage Protocols for 2-Bromo-4-(trifluoromethoxy)nitrobenzene

Executive Summary & Chemical Identity

2-Bromo-4-(trifluoromethoxy)nitrobenzene is a high-value scaffold used primarily in the synthesis of pharmaceuticals and agrochemicals. It serves as a critical bioisostere, where the trifluoromethoxy group (

However, the juxtaposition of a strong electron-withdrawing nitro group and a halogen on an aromatic ring creates a system susceptible to specific degradation pathways if mishandled. This guide defines the rigorous protocols required to maintain the structural integrity of this reagent.

Chemical Profile

| Property | Specification |

| Chemical Name | 2-Bromo-4-(trifluoromethoxy)nitrobenzene |

| CAS Number | 1003708-31-3 (Verify specific isomer batch; see Isomer Note below) |

| Molecular Formula | |

| Molecular Weight | 286.00 g/mol |

| Physical State | Low-melting solid or oil (dependent on purity/polymorph) |

| Key Functional Groups | Nitro ( |

| Solubility | Soluble in MeOH, DCM, DMSO; Insoluble in water |

Isomer Note: Nomenclature in this class can be ambiguous. Ensure your specific lot corresponds to the nitro group at position 1, bromine at 2, and

Stability Mechanics and Degradation Pathways

To store this compound effectively, one must understand the mechanisms that drive its decomposition. The molecule is generally robust, but the synergy between the nitro group and the halogen creates specific vulnerabilities.

A. Photochemical Instability (Critical)

Nitroarenes are intrinsically chromophoric. Upon exposure to UV or high-intensity visible light, the nitro group can undergo excitation (

-

Mechanism: Light absorption

Homolytic -

Observation: Samples turn from pale yellow to dark orange/brown.

B. Hydrolytic Stability

The

-

Risk: Low under neutral conditions; High under basic/moist conditions.

C. Thermal Sensitivity

While not an explosive like polynitrated compounds, mononitro-halobenzenes possess decomposition energies that warrant caution. Prolonged exposure to temperatures

Visualization: Degradation Logic

The following diagram maps the causality between environmental stressors and chemical breakdown.

Figure 1: Causal pathways of degradation. Note the central role of the Nitro group in activating both photochemical and nucleophilic breakdown.

Comprehensive Storage Protocol

This protocol is designed to be a self-validating system. Do not deviate from the "Chain of Custody" approach.

Phase 1: Receipt and Intake

-

Visual Inspection: Upon receipt, the compound should be a pale yellow solid or semi-solid. Dark orange or brown coloration indicates prior photodegradation.

-

Solubility Check: Dissolve a small aliquot (~5 mg) in

or DMSO-

Phase 2: Aliquoting (The "Freeze-Thaw" Prevention)

Repeated opening of the stock container introduces atmospheric moisture and oxygen.

-

Atmosphere: Perform aliquoting in a fume hood or glovebox under an inert atmosphere (

or Argon). -

Vials: Use amber glass vials (Type I borosilicate) with Teflon-lined screw caps.

-

Volume: Aliquot into single-use quantities (e.g., 100 mg, 500 mg) to avoid freeze-thaw cycles.

Phase 3: Long-Term Storage Conditions

| Parameter | Requirement | Rationale |

| Temperature | Slows kinetic degradation rates. | |

| Light | Strictly Dark (Amber vial + Foil wrap) | Prevents nitro-group photolysis. |

| Atmosphere | Inert Gas Headspace (Argon preferred) | Argon is heavier than air and blankets the solid/oil effectively. |

| Desiccant | Secondary container with silica gel | Prevents hydrolytic attack on the activated C-Br bond. |

Quality Control (QC) & Validation

Before using this reagent in high-value synthesis (e.g., late-stage functionalization), validate purity using the following parameters.

-

NMR (Essential):

-

The

group provides a distinct singlet around -58 ppm . -

Failure Mode: Appearance of new fluorine peaks (shifted) indicates cleavage of the ether bond or ring degradation.

-

-

NMR:

-

Check for the specific aromatic splitting pattern (1,2,4-substitution).

-

Failure Mode: Broadening of peaks or appearance of phenolic protons (

ppm) indicates hydrolysis.

-

-

TLC (Thin Layer Chromatography):

-

Solvent: 10% EtOAc in Hexanes.

-

Visualization: UV (254 nm). Nitro compounds often quench fluorescence strongly.

-

Failure Mode: Streaking or baseline spots indicate degradation products (amines/phenols).

-

Visualization: Storage Workflow

Figure 2: Standard Operating Procedure (SOP) for reagent intake and storage.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24869587, 2-Bromo-4-(trifluoromethoxy)nitrobenzene. Retrieved from [Link]

- Leroux, F. R., et al. (2005).The Trifluoromethoxy Group: A Pharmacophore with Broad Utility. ChemMedChem. (Contextual grounding on stability of group).

Sources

Technical Procurement & Handling Guide: 2-Bromo-4-(trifluoromethoxy)nitrobenzene

Executive Summary & Strategic Importance

Compound: 2-Bromo-4-(trifluoromethoxy)nitrobenzene

CAS: 1003708-31-3 (Primary Target) / Note: Distinct from CAS 200958-40-3

Molecular Formula:

For drug development professionals, 2-bromo-4-(trifluoromethoxy)nitrobenzene represents a high-value "scaffold node." It combines three critical functionalities:

-

Nitro Group (

): A masked amine precursor. Upon reduction, it yields the aniline, unlocking amide coupling or heterocycle formation (e.g., benzimidazoles). -

Bromine Handle (

): Positioned ortho to the nitro group, this allows for highly selective palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) before or after nitro reduction. -

Trifluoromethoxy Group (

): A privileged pharmacophore. It enhances lipophilicity (LogP) and metabolic stability (blocking oxidation) while possessing unique electronic properties (strong

Critical Advisory: This guide addresses a common procurement error: the confusion between the target compound (nitrobenzene parent) and its isomer (trifluoromethoxybenzene parent).

The "Isomer Trap": Identification & QC

Before contacting suppliers, you must verify the exact isomer required for your SAR (Structure-Activity Relationship) study. Nomenclature in vendor catalogs is often loose.

The Distinction Matrix

| Feature | Target Compound (Isomer B) | Common Confusant (Isomer A) |

| Name | 2-Bromo-4-(trifluoromethoxy)nitrobenzene | 2-Bromo-4-nitro-1-(trifluoromethoxy)benzene |

| CAS | 1003708-31-3 | 200958-40-3 |

| Parent | Nitrobenzene (C1= | Trifluoromethoxybenzene (C1= |

| Structure | ||

| Reduction Product | 2-Bromo-4-(trifluoromethoxy)aniline | 3-Bromo-4-(trifluoromethoxy)aniline |

| Availability | Niche / Custom Synthesis | Common Catalog Item |

Visualization: Procurement Logic Flow

Figure 1: Decision matrix to avoid purchasing the wrong regioisomer.

Supplier Landscape & Sourcing Strategy

Because CAS 1003708-31-3 is less common than its isomer, "off-the-shelf" next-day delivery is rare. You will likely engage with Aggregators or Custom Synthesis providers.

Primary Sourcing Channels

-

Tier 1: Specialized Fluorochemical Vendors (Check First)

-

Combi-Blocks / Enamine: Often hold building blocks that major catalogs miss. Check their "Building Blocks" libraries.

-

Fluorochem (UK): Strong inventory of fluorinated aromatics.

-

-

Tier 2: Asian Aggregators (Bulk/Process)

-

Tier 3: Custom Synthesis (If Commercial Stock Fails)

-

If the exact isomer is unavailable, request synthesis via Nitration of 1-bromo-3-(trifluoromethoxy)benzene .

-

Note: Nitration is non-trivial due to regioselectivity issues; ensure the vendor guarantees isomer purity >98%.

-

Quality Assurance (QA) Protocol

Do not accept "Certificate of Analysis" (CoA) at face value for this compound. The isomers have identical Mass Spec (MW 286) and very similar retention times.

Mandatory Verification Steps:

-

F NMR (The Gold Standard): The

-

Target (Nitro ortho to Br, para to OCF3): Expect shift

~ -58 ppm (approx). -

Isomer (OCF3 ortho to Br): Expect shift

~ -55 ppm due to steric compression from Br.

-

-

NMR Coupling:

-

Look for the splitting pattern of the proton between the

and -

For the target (1-NO2, 2-Br, 4-OCF3), H3 (between Br and OCF3) should show meta coupling (~2 Hz) to H5, and H6 (ortho to NO2) should show ortho coupling (~8 Hz) to H5.

-

Handling & Safety Profile

Hazard Class: Nitro-aromatics are potentially energetic and toxic.

-

GHS Classification: Acute Tox (Oral/Dermal/Inhalation), Skin Irritant.

-

Energetic Warning: While the bromine and

groups stabilize the ring, the nitro group presents a thermal decomposition risk during scale-up. DSC (Differential Scanning Calorimetry) is recommended before heating >100°C.

Storage:

-

Keep dark (amber vial).

-

Store under inert atmosphere (

or Ar) if possible, though the compound is relatively air-stable. -

Temperature: 2-8°C recommended to prevent slow hydrolysis or degradation.

Synthetic Utility & Application Workflow

The primary utility of this compound is as a precursor to the aniline (CAS 175278-17-8), which is a versatile scaffold.

Workflow: Nitro Reduction to Aniline

Objective: Selective reduction of

-

Method A (Chemoselective): Iron powder (

) in Acetic Acid (-

Why: Avoids hydrogenolysis of the C-Br bond which occurs with

.

-

-

Method B (Clean): Tin(II) Chloride (

) in EtOH.-

Why: Mild, but workup can be messy (tin emulsions).

-

-

Method C (High Throughput): Hydrogenation with sulfided Platinum on Carbon (

).-

Why: Sulfided catalysts poison the surface against de-halogenation.

-

Application Diagram

Figure 2: Synthetic pathway from the nitro precursor to functionalized drug scaffolds.

References

-

PubChem. 2-Bromo-4-nitro(trifluoromethoxy)benzene (Isomer A Data). National Library of Medicine. Available at: [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 2-Bromo-4-(trifluoromethoxy)nitrobenzene

Executive Summary

This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 2-bromo-4-(trifluoromethoxy)nitrobenzene . This substrate presents a unique dichotomy in palladium catalysis: while the electron-withdrawing nitro (-NO

This guide provides a "Gold Standard" protocol designed to suppress

Substrate Analysis & Mechanistic Logic

The Electrophile Profile

The substrate, 2-bromo-4-(trifluoromethoxy)nitrobenzene , is an activated aryl bromide.

-

Activation: The ortho-nitro group and para-trifluoromethoxy group create a highly electron-deficient

-system. -

Oxidative Addition: Occurs rapidly, often at room temperature, due to the low electron density at the C-Br bond.

-

Risk Factor (

): The same electron deficiency makes the C-Br carbon a target for "hard" nucleophiles (OH

The Trifluoromethoxy (-OCF ) Group

Unlike the trifluoromethyl (-CF

Critical Control Points

| Parameter | Recommendation | Scientific Rationale |

| Base Selection | K | Crucial: Avoid hydroxides (NaOH) or alkoxides (NaOtBu). Strong bases trigger |

| Catalyst System | Pd(dppf)Cl | The bidentate dppf ligand has a large bite angle, stabilizing the Pd(II) intermediate and preventing de-ligation. It is robust against the oxidizing nature of the nitro group. |

| Solvent System | Dioxane/Water (4:1) | Water is strictly required for the boronic acid activation (formation of the boronate species), but excess water can promote hydrolysis. A 4:1 ratio is the "sweet spot." |

| Temperature | 80 °C | Sufficient for transmetallation (the rate-limiting step) but low enough to prevent thermal decomposition of the nitro group. |

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific "Off-Cycle" trap (

Caption: Catalytic cycle for electron-deficient aryl bromides. Note the red path indicating the

Experimental Protocols

Protocol A: The "Gold Standard" (Robust & Scalable)

Recommended for primary screening and scale-up.

Reagents:

-

Substrate: 2-bromo-4-(trifluoromethoxy)nitrobenzene (1.0 equiv)[1]

-

Coupling Partner: Aryl Boronic Acid (1.2 equiv)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl

• CH -

Base: Potassium Phosphate Tribasic (K

PO -

Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

-

Preparation: Charge a reaction vial equipped with a magnetic stir bar with the Substrate (1.0 eq), Aryl Boronic Acid (1.2 eq), K

PO -

Inerting: Seal the vial with a septum cap. Evacuate the vial and backfill with Argon (or Nitrogen) three times. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

-

Solvation: Add degassed 1,4-Dioxane and degassed Water via syringe through the septum. (Concentration: ~0.1 M relative to the bromide).

-

Reaction: Place the vial in a pre-heated block at 80 °C . Stir vigorously (800+ rpm) to ensure mixing of the biphasic system.

-

Monitoring: Monitor by HPLC or TLC after 2 hours. The electron-deficient nature of the bromide usually drives conversion to completion within 2-6 hours.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water (x2) and brine (x1). Dry organic layer over Na

SO -

Purification: Flash column chromatography (typically Hexanes/Ethyl Acetate).

Protocol B: High-Steric Demand (For Hindered Partners)

Use this if Protocol A fails due to steric hindrance (e.g., ortho-substituted boronic acids).

Reagents:

-

Catalyst: Pd(OAc)

(2 mol%) + SPhos (4 mol%) -

Base: K

CO -

Solvent: Toluene / Water (10:1 v/v)

Key Difference: SPhos (Buchwald Ligand) is highly electron-rich and bulky. It facilitates the oxidative addition of the bromide and, more importantly, accelerates the reductive elimination of sterically crowded biaryls. Toluene is used to better solubilize the lipophilic SPhos ligand.

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Starting material consumed, but "Phenol" detected (M-Br became M-OH) | The base is too strong or the temperature is too high. Switch from K | |

| Low conversion, Boronic acid remaining | Catalyst Deactivation | The nitro group might be coordinating to Pd. Increase catalyst loading to 5 mol%. Ensure rigorous degassing (O |

| Homocoupling of Boronic Acid (Ar-Ar) | Oxidative Coupling | Oxygen is present in the system.[3] Degas solvents by sparging with Argon for 15 mins before use. Add water after degassing. |

| Black Precipitate (Pd Black) | Ligand dissociation | The complex is unstable. Switch to Pd(dppf)Cl |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

-

Sigma-Aldrich (Merck). Product Specification: 2-Bromo-4-nitro(trifluoromethoxy)benzene. (Note: Use general search for CAS 200958-40-3 for specific vendor data).

-

Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments.

Sources

Application Note: Buchwald-Hartwig Amination of 2-Bromo-4-(trifluoromethoxy)nitrobenzene

Executive Summary

This application note details the optimized protocol for the Buchwald-Hartwig amination of 2-bromo-4-(trifluoromethoxy)nitrobenzene . This substrate presents a unique "push-pull" challenge in medicinal chemistry: the ortho-nitro group creates significant steric hindrance while simultaneously activating the ring for potential background nucleophilic aromatic substitution (

Successful coupling requires a catalyst system capable of rapid oxidative addition into the hindered C-Br bond while suppressing nitro-group coordination and preventing base-mediated degradation. This guide recommends a BrettPhos Pd G4 /

Substrate Analysis & Mechanistic Strategy

The Substrate: 2-Bromo-4-(trifluoromethoxy)nitrobenzene

The target molecule is a deactivated aryl bromide with two critical electronic features:

-

Ortho-Nitro Group (

):-

Challenge: Nitro groups are notorious for coordinating to Palladium species, potentially acting as catalyst poisons. They also render the ring susceptible to reduction under forcing conditions.

-

Opportunity: The strong electron-withdrawing nature facilitates oxidative addition.

-

-

Para-Trifluoromethoxy Group (

):-

Effect: Enhances the electrophilicity of the ring.

-

Risk: In the presence of strong nucleophilic amines and high temperatures, background

(displacement of Br without Pd) becomes a competing pathway, often leading to regioisomeric mixtures or lower yields if the catalyst is slow.

-

Catalyst Selection Logic

To overcome the steric bulk of the ortho-nitro group and preventing chelation, we utilize Dialkylbiaryl Phosphine Ligands .

-

Ligand: BrettPhos (or RuPhos for secondary amines). These bulky, electron-rich ligands promote reductive elimination and prevent the formation of stable Pd-amine complexes that arrest the cycle.

-

Precatalyst: BrettPhos Pd G4 . The Generation 4 precatalyst ensures a defined 1:1 Pd:Ligand ratio and activates rapidly at lower temperatures, minimizing the window for side reactions.

-

Base: Cesium Carbonate (

) . Strong alkoxide bases (like

Experimental Protocol

Materials & Reagents

| Component | Role | Specifications |

| Substrate | Electrophile | 2-Bromo-4-(trifluoromethoxy)nitrobenzene (>97%) |

| Amine | Nucleophile | 1.2 equivalents (Primary or Secondary) |

| Catalyst | Pd Source | BrettPhos Pd G4 (1–3 mol%) |

| Base | Proton Scavenger | |

| Solvent | Medium | 1,4-Dioxane or Toluene (Anhydrous, degassed) |

Step-by-Step Methodology

Pre-Start Check: Ensure all glassware is oven-dried. This reaction is sensitive to oxygen; use standard Schlenk techniques or a glovebox.

-

Charge Solids:

-

In a 4 mL reaction vial (equipped with a stir bar), add the aryl bromide (1.0 mmol),

(2.0 mmol), and BrettPhos Pd G4 (0.02 mmol, 2 mol%). -

Note: If the amine is a solid, add it at this step (1.2 mmol).

-

-

Evacuate & Backfill:

-

Seal the vial with a PTFE-lined septum cap.

-

Evacuate under high vacuum for 2 minutes, then backfill with Argon or Nitrogen. Repeat this cycle 3 times.

-

-

Add Liquids:

-

Add anhydrous 1,4-Dioxane (concentration: 0.2 M, approx. 5 mL).

-

If the amine is a liquid, add it now via syringe.

-

-

Reaction Incubation:

-

Place the vial in a pre-heated heating block at 80°C .

-

Stir vigorously (800+ RPM). The heterogeneity of the base requires efficient mixing.

-

Time: Monitor via LC-MS or TLC at 2 hours. Most reactions complete within 4–12 hours.

-

-

Workup:

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (10 mL) and filter through a small pad of Celite to remove palladium black and inorganic salts.

-

Wash the filtrate with water (1 x 10 mL) and brine (1 x 10 mL).

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify via Flash Column Chromatography (Silica Gel).

-

Gradient: Typically 0–20% EtOAc in Hexanes (adjust based on amine polarity).

-

Visualizations

Mechanistic Pathway & Competition

The following diagram illustrates the catalytic cycle and the specific "off-cycle" traps caused by the nitro group.

Experimental Workflow

Standardized workflow for reproducibility.

Troubleshooting & Optimization Matrix

If yields are suboptimal (<60%), consult the matrix below. The combination of steric hindrance and electron deficiency requires fine-tuning.

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Deactivation (Nitro poisoning) | Switch to BrettPhos Pd G4 if using Pd(OAc)2. Increase catalyst loading to 5 mol%. |

| Significant Hydrodehalogenation | Reduction of C-Br bond | Solvent is "wet" or amine source is impure. Ensure rigorous drying of Dioxane. Switch solvent to Toluene . |

| Regioisomers Detected | Background | The reaction temperature is too high. Lower Temp to 60°C and extend time. This favors the Pd-cycle over thermal |

| Start Material Intact | Oxidative Addition Failure | The ortho-nitro group is blocking the metal. Switch ligand to RuPhos (smaller pocket) or AdBrettPhos . |

| Azo/Hydrazine Byproducts | Nitro Group Reduction | Base is too strong or reducing. Ensure |

References

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

-

Driver, M. S., & Hartwig, J. F. (1996). A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2. Journal of the American Chemical Society, 118(30), 7217-7218.

Application Note: Strategic Functionalization of 2-Bromo-4-(trifluoromethoxy)nitrobenzene via

Executive Summary & Strategic Profile

In the landscape of modern medicinal chemistry, 2-bromo-4-(trifluoromethoxy)nitrobenzene (CAS: 1239516-76-1) represents a high-value "linchpin" scaffold. It combines the electronic activation of a nitroarene with the physicochemical benefits of the trifluoromethoxy (

The

Key Physicochemical Advantages

| Property | Value/Description | Impact on Drug Design |

| Electronic Effect | Strong EWG ( | Highly activated for |

| Lipophilicity | High ( | Improves membrane permeability and blood-brain barrier penetration. |

| Metabolic Stability | High C-F bond strength | Resists oxidative metabolism (P450 blocking). |

| Orthogonal Reactivity | Br / | Allows sequential functionalization (Substitution |

Mechanistic Analysis: The "Ortho-Effect"[1]

Understanding the regioselectivity is critical for process control. The substrate contains two potential leaving groups (Br and

Reaction Pathway

The reaction proceeds via a two-step addition-elimination mechanism (

-

Nucleophilic Attack: The nucleophile attacks C-2 (bearing Br). This position is activated by the ortho-nitro group via resonance and the meta-trifluoromethoxy group via induction.

-

Meisenheimer Complex: A resonance-stabilized anionic intermediate forms. The negative charge is delocalized effectively onto the nitro group oxygens.

-

Elimination: Re-aromatization occurs with the expulsion of the bromide ion (

).

Why C-2 (Br) and not C-4 (

-

Leaving Group Ability: Bromide is an excellent leaving group (

of HBr -

Proximity: The C-2 position is sterically accessible and strongly activated by the adjacent nitro group.

Visualization: Reaction Mechanism[2][3][4][5][6]

Figure 1: The addition-elimination pathway. The nitro group acts as an electron sink, stabilizing the transition state.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

This is the primary workflow for generating aniline precursors for benzimidazoles.

Reagents:

-

Substrate: 2-bromo-4-(trifluoromethoxy)nitrobenzene (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equiv)

-

Base:

(2.0 equiv) or DIPEA (1.5 equiv) -

Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-4-(trifluoromethoxy)nitrobenzene (1.0 mmol) in anhydrous MeCN (5 mL).

-

Addition: Add the base (

, 2.0 mmol) followed by the amine (1.1 mmol).-

Note: If the amine is a hydrochloride salt, increase base to 3.0 equiv.

-

-

Reaction: Heat the mixture to 60–80°C under nitrogen atmosphere. Monitor by TLC (usually 10-20% EtOAc/Hexane) or LC-MS.

-

Reaction Time: Typically 2–6 hours. The electron-deficient ring ensures rapid conversion.[1]

-

-

Workup:

-

Cool to room temperature.

-

Dilute with water (20 mL) and extract with Ethyl Acetate (

mL). -

Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification: Most products crystallize upon cooling or trituration with cold ethanol. If oil persists, flash chromatography (SiO2, Hexane/EtOAc gradient) is recommended.

Protocol B: C-O Bond Formation (Etherification)

Used to synthesize diaryl ethers, common in agrochemicals.

Reagents:

-

Nucleophile: Phenol or Aliphatic Alcohol (1.0 equiv)

-

Base:

(1.5 equiv) or NaH (1.1 equiv for aliphatic alcohols) -

Solvent: DMF or NMP (Anhydrous)

Critical Modification: Oxygen nucleophiles are harder than amines. Stronger bases and polar aprotic solvents (DMF) are required to enhance nucleophilicity.

-

Deprotonation: Dissolve the phenol/alcohol in DMF. Add the base and stir at

to RT for 30 mins to generate the alkoxide/phenoxide. -

Coupling: Add the nitrobenzene substrate solution dropwise.

-

Heating: Heat to 90–100°C . Higher temperatures may be needed compared to amines.

-

Quench: Pour into ice water carefully. The product often precipitates as a solid.

Downstream Application: Benzimidazole Synthesis

The substituted nitrobenzene is a direct precursor to 2-substituted-5-(trifluoromethoxy)benzimidazoles (kinase inhibitor scaffolds).

Synthetic Workflow

Figure 2: The "Linchpin" workflow converting the nitrobenzene core into heterocycles.

Reduction Protocol (Step 2):

-

Dissolve the

product in EtOH/Water (4:1). -

Add Iron powder (5 equiv) and Ammonium Chloride (5 equiv).

-

Reflux for 1 hour. Filter hot through Celite.

-

Result: The nitro group is reduced to an amine, yielding the ortho-phenylenediamine.

Troubleshooting & Optimization Matrix

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Nucleophile steric hindrance | Switch solvent to DMSO; increase Temp to 100°C; use stronger base (NaH). |

| Hydrolysis (Phenol formation) | Wet solvent/hygroscopic base | Ensure anhydrous conditions. Water competes with the nucleophile to displace Br. |

| Regio-isomers | Attack at | Validate structure by NMR ( |

| Tarry/Dark Mixture | Thermal decomposition | Degas solvents (remove |

References

-

Nucleophilic Aromatic Substitution Mechanisms

- Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews.

- Context: Foundational review establishing the addition-elimination mechanism for activ

-

Fluorine in Medicinal Chemistry (The -OCF3 Group)

- Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

- Context: Details the lipophilicity and metabolic stability advantages of the trifluoromethoxy group.

-

Synthesis of Benzimidazoles from Activated Nitrobenzenes

- Standard protocols for converting o-halonitrobenzenes to benzimidazoles via and reduction.

- See: "Synthesis of 2-substituted benzimidazoles." Organic & Biomolecular Chemistry (RSC).

-

Analogous Reactivity (Pentafluorosulfanyl analogs)

-

Smechowski, L. et al. (2016).[2] "Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene." Beilstein J. Org. Chem.

- Context: Validates the stability of hyper-valent fluoro-groups under conditions.

-

Sources

Application Note: Synthesis of Pharmaceutical Intermediates from 2-Bromo-4-(trifluoromethoxy)nitrobenzene

Executive Summary & Strategic Importance

The scaffold 2-bromo-4-(trifluoromethoxy)nitrobenzene represents a high-value "privileged structure" in medicinal chemistry. Its utility is derived from three synergistic structural features:

-

The Trifluoromethoxy Group (-OCF3): Enhances lipophilicity and metabolic stability, often acting as a bioisostere for chlorine or methyl groups but with distinct electronic properties (Hammett

). -

The Nitro Group (-NO2): A versatile precursor for anilines (via reduction), which serves as a gateway to amides, ureas, and nitrogen heterocycles.

-

The Ortho-Bromo Handle: Facilitates regioselective cross-coupling (Suzuki, Buchwald-Hartwig) or cyclization reactions to form fused heterocycles like indoles and benzimidazoles.

This guide outlines robust, scalable protocols for converting this building block into key pharmaceutical intermediates, addressing common challenges such as chemoselectivity during reduction and steric hindrance during coupling.

Strategic Synthetic Pathways

The following flowchart illustrates the divergent synthesis pathways available from the core scaffold.

Figure 1: Strategic divergence from the nitroarene core. The pathway choice depends on whether the bromine handle is needed for cyclization or side-chain extension.

Detailed Experimental Protocols

Protocol 1: Chemoselective Reduction to Aniline

Objective: Synthesize 2-bromo-4-(trifluoromethoxy)aniline without debromination. Challenge: Catalytic hydrogenation (H2/Pd-C) often leads to hydrodehalogenation (loss of the bromine atom). Solution: Use of Iron (Fe) powder in acidic media or Tin(II) chloride (SnCl2) ensures high chemoselectivity.

Materials

-

Substrate: 2-bromo-4-(trifluoromethoxy)nitrobenzene (1.0 eq)

-

Reductant: Iron powder (325 mesh, 5.0 eq)

-

Electrolyte/Acid: Ammonium Chloride (NH4Cl, 5.0 eq)

-

Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step Methodology

-

Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve the nitroarene (10 mmol) in Ethanol (30 mL) and Water (10 mL).

-

Activation: Add NH4Cl (50 mmol) and Iron powder (50 mmol) to the solution.

-

Reaction: Heat the mixture to vigorous reflux (approx. 80°C) for 2–4 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS. The starting material (Rf ~0.6) should disappear, and a fluorescent amine spot (Rf ~0.3) should appear.

-

Workup:

-

Cool the mixture to room temperature.

-

Filter through a pad of Celite to remove iron oxides. Wash the pad with Ethyl Acetate (50 mL).

-

Concentrate the filtrate under reduced pressure to remove ethanol.

-

Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).

-

Wash combined organics with Brine, dry over Na2SO4, and concentrate.

-

-

Purification: The crude aniline is often pure enough for subsequent steps (>95%). If necessary, purify via flash chromatography (SiO2, 0-20% EtOAc in Hexanes).

Key Insight: The use of NH4Cl creates a mild pH buffer, preventing the formation of azo-dimer byproducts common in highly basic reductions.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: Install an aryl or heteroaryl group at the C2 position. Context: This reaction can be performed on the nitro compound directly if the coupling partner is stable to subsequent reduction conditions.

Materials

-

Substrate: 2-bromo-4-(trifluoromethoxy)nitrobenzene (1.0 eq)

-

Boronic Acid: Arylboronic acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl2·DCM (0.05 eq)

-

Base: Potassium Carbonate (K2CO3, 3.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology

-

Degassing: Charge the reaction vessel with the substrate, boronic acid, base, and solvent. Sparge with Nitrogen or Argon for 15 minutes to remove dissolved oxygen (Critical for Pd cycle).

-

Catalyst Addition: Add the Pd catalyst quickly under a positive stream of inert gas.

-

Reaction: Seal the vessel and heat to 90°C for 12 hours.

-

Note: The electron-withdrawing nitro group activates the C-Br bond via oxidative addition, generally accelerating the reaction compared to electron-rich aryl bromides.

-

-

Workup: Dilute with water and extract with Ethyl Acetate. Wash with Brine.

-

Purification: Flash chromatography is required to remove Pd residues and homocoupled boronic acid byproducts.

Protocol 3: One-Pot Indole Synthesis (Modified Bartoli)

Objective: Synthesis of 7-substituted-5-(trifluoromethoxy)indoles. Mechanism: Reaction of the ortho-substituted nitroarene with vinyl Grignard reagents.

Figure 2: Simplified mechanistic flow for Bartoli Indole Synthesis.

Methodology

-

Conditions: Dissolve substrate (1.0 eq) in dry THF at -40°C.

-

Addition: Add Vinylmagnesium bromide (3.5 eq) dropwise. The reaction is extremely exothermic; maintain temperature < -20°C.

-

Quench: After 1 hour, quench with saturated aqueous NH4Cl.

-

Outcome: This yields the indole skeleton directly, retaining the -OCF3 group.

Analytical Data & Troubleshooting

| Parameter | Specification / Observation | Troubleshooting Tip |

| Appearance | Yellow crystalline solid (Nitro) | Darkening of aniline indicates oxidation; store under Argon. |

| 1H NMR (Aniline) | Broad singlet at | If NH2 peak is missing, check for acetylation if EtOAc/AcOH was used. |

| Reaction Monitoring | Nitro group is UV active (254 nm). Aniline stains with Ninhydrin/Vanillin. | Use Ninhydrin stain for the reduction; the amine turns red/orange. |

| Debromination | M-H peak observed in MS during reduction. | Switch from H2/Pd to Fe/NH4Cl or SnCl2 immediately. |

References & Authoritative Grounding

-

Chemoselective Reduction of Nitroarenes:

-

Source: Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters.

-

Relevance: Establishes the protocol for reducing nitro groups in the presence of sensitive halogens.

-

-

Suzuki-Miyaura Coupling on Nitroarenes:

-

Source: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

-

Relevance: Foundational review for Protocol 2, detailing the compatibility of nitro groups.

-

-

Bartoli Indole Synthesis:

-

Source: Bartoli, G., et al. (1989). Reaction of nitroarenes with Grignard reagents: A general method for the synthesis of indoles. Tetrahedron Letters.

-

Relevance: Primary reference for Protocol 3, specifically for ortho-substituted nitroarenes.

-

-

Trifluoromethoxy Group Properties:

-

Source: Leroux, F., et al. (2005). Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Agrochemicals. ChemBioChem.

-

Relevance: Validates the structural importance of the -OCF3 group described in the Executive Summary.

-

Application Note: Strategic Synthesis of Novel Heterocycles from 2-Bromo-4-(trifluoromethoxy)nitrobenzene

Executive Summary

This application note details the strategic utilization of 2-bromo-4-(trifluoromethoxy)nitrobenzene as a linchpin precursor for high-value fluorinated heterocycles. The trifluoromethoxy (

We present two validated, divergent protocols transforming this single precursor into:

-

5-(Trifluoromethoxy)-1H-indole: Via Sonogashira coupling and reductive cyclization.

-

N-Substituted-5-(trifluoromethoxy)benzimidazoles: Via

displacement and oxidative condensation.

These protocols are designed for scalability, reproducibility, and high atom economy, specifically addressing the electronic deactivation caused by the electron-withdrawing nitro and trifluoromethoxy groups.

Strategic Analysis: The Ortho-Nitro-Halo Handle

The starting material, 2-bromo-4-(trifluoromethoxy)nitrobenzene, possesses a unique "Ortho-Nitro-Halo" motif that serves as a bifurcated chemical handle.

-

Electronic Environment: The nitro group at C1 strongly activates the bromine at C2 for nucleophilic aromatic substitution (

). Simultaneously, the bromine serves as an excellent leaving group for Palladium-catalyzed cross-coupling. -

Regioselectivity: The

group at C4 is meta to the bromine and para to the nitro group. This positioning ensures that subsequent cyclizations yield 5-substituted heterocycles, a substitution pattern frequently associated with bioactivity (e.g., serotonin analogs).

Reaction Landscape Visualization

Figure 1: Divergent synthetic pathways from the core scaffold. Path A utilizes the Br-handle for C-C bond formation. Path B utilizes the Nitro-activated Br-handle for C-N bond formation.

Protocol A: Synthesis of 5-(Trifluoromethoxy)-1H-indole

This protocol employs a modified Sonogashira coupling followed by a reductive cyclization. This approach is superior to the Bartoli synthesis for this substrate because it avoids the use of excess Grignard reagents which are incompatible with the sensitive nitro group.

Mechanism & Rationale[1][2][3][4][5][6][7]

-

Sonogashira Coupling: The aryl bromide is coupled with trimethylsilylacetylene (TMSA). The electron-poor nature of the ring (due to

and -

Reductive Cyclization: Reduction of the nitro group to the amine triggers an intramolecular attack on the alkyne (which is desilylated in situ or in a separate step), forming the indole core.

Step-by-Step Methodology

Reagents:

-

Starting Material (1.0 equiv)

-

Trimethylsilylacetylene (1.2 equiv)

- (0.05 equiv)

- (0.02 equiv)

-

Triethylamine (

) (Solvent/Base) -

Tin(II) chloride dihydrate (

)

Procedure:

-

Coupling Reaction:

-

Charge a dry Schlenk flask with 2-bromo-4-(trifluoromethoxy)nitrobenzene (10 mmol),

(350 mg), and -

Evacuate and backfill with Argon (

). -

Add degassed

(30 mL) and trimethylsilylacetylene (1.7 mL). -

Heat to 70°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Checkpoint: The intermediate alkyne should appear as a highly fluorescent spot.

-

Filter off salts, concentrate, and pass through a short silica plug to remove Pd residues.

-

-

Cyclization (One-Pot Deprotection/Reduction):

-

Dissolve the crude alkyne in Ethanol (50 mL).

-

Add

(5.0 equiv). -

Reflux for 3 hours. Note: The acidic conditions facilitate both the desilylation and the nitro reduction.

-

Workup: Cool to RT. Pour into ice water and neutralize with sat.

(Caution: Foaming). Extract with EtOAc ( -

Purification: Flash column chromatography (Gradient: 0

20% EtOAc in Hexanes).

-

Expected Yield: 65–75% over two steps.

Protocol B: Synthesis of N-Substituted Benzimidazoles

This route exploits the high electrophilicity of the C2 position. The nitro group activates the bromine for displacement by primary amines, a reaction that proceeds under mild conditions compared to unactivated aryl halides.

Mechanism & Rationale

The sequence involves an

Step-by-Step Methodology

Reagents:

-

Starting Material (1.0 equiv)

-

Primary Amine (

) (1.2 equiv) - (2.0 equiv)

-

Iron powder /

(for reduction) -

Aldehyde (

) /

Procedure:

-

Displacement:

-

Dissolve 2-bromo-4-(trifluoromethoxy)nitrobenzene (10 mmol) in DMF (15 mL).

-

Add

(2.76 g) and the primary amine (e.g., benzylamine, 12 mmol). -

Stir at 60°C for 2 hours. The solution typically turns deep yellow/orange (o-nitroaniline formation).

-

Pour into water, filter the precipitate, and dry.[3] This intermediate is usually pure enough for the next step.

-

-

Reduction to Diamine:

-

Suspend the nitroaniline intermediate in Ethanol/Water (4:1, 50 mL).

-

Add Iron powder (5 equiv) and

(5 equiv). -

Reflux for 1 hour. The color will fade from orange to pale brown/colorless.

-

Filter hot through Celite to remove Iron sludge. Concentrate the filtrate.

-

-

Oxidative Cyclization:

-

Dissolve the crude diamine in DMF.

-

Add the desired aldehyde (1.1 equiv) and

(1.5 equiv). -

Heat at 100°C for 4 hours.

-

Workup: Dilute with water, extract with EtOAc.

-

Purification: Recrystallization from EtOH or column chromatography.

-

Expected Yield: 55–70% (3 steps).

Technical Data & Troubleshooting

Comparative Analysis of Reduction Methods

For Step 2 of both protocols, the reduction method is critical.

| Method | Reagents | Pros | Cons | Recommended For |

| Bechamp | Cheap, robust, tolerates halogens. | Iron waste disposal; messy workup. | Benzimidazole (Protocol B)[4] | |

| Stannous | Lewis acid promotes cyclization (indole). | Toxic Tin waste; difficult emulsions. | Indole (Protocol A) | |

| Catalytic | Clean workup. | Risk of dehalogenation (loss of Cl/Br if present elsewhere). | Large scale (if no other halogens). |

Troubleshooting Guide

-

Issue: Low Yield in Sonogashira (Protocol A).

-

Cause: Incomplete oxidative addition due to electron-poor ring.

-

Solution: Switch ligand to XPhos or SPhos , or increase temperature to 90°C. Ensure strict oxygen-free conditions to prevent homocoupling (Glaser coupling) of the alkyne.

-

-

Issue: Incomplete

(Protocol B).-

Cause: Steric hindrance of the amine.

-